REACTION_CXSMILES
|
Cl[C:2](OC(Cl)(Cl)Cl)=[O:3].[NH2:9][C:10]1[CH:18]=[CH:17][C:16]([F:19])=[CH:15][C:11]=1[C:12]([OH:14])=[O:13]>O1CCOCC1>[F:19][C:16]1[CH:17]=[CH:18][C:10]2[NH:9][C:2](=[O:3])[O:13][C:12](=[O:14])[C:11]=2[CH:15]=1
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Name
|
|
Quantity
|
7.01 mL
|
Type
|
reactant
|
Smiles
|
ClC(=O)OC(Cl)(Cl)Cl
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Name
|
|
Quantity
|
8.2 g
|
Type
|
reactant
|
Smiles
|
NC1=C(C(=O)O)C=C(C=C1)F
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
|
solvent
|
Smiles
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O1CCOCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the solution was refluxed for 4 h
|
Duration
|
4 h
|
Type
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TEMPERATURE
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Details
|
The solution was cooled in an ice bath
|
Type
|
CUSTOM
|
Details
|
the solids formed
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Type
|
FILTRATION
|
Details
|
were filtered
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Type
|
WASH
|
Details
|
The solids were washed by ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum at room temperature
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC2=C(NC(OC2=O)=O)C=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 96% | |
YIELD: CALCULATEDPERCENTYIELD | 95.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |